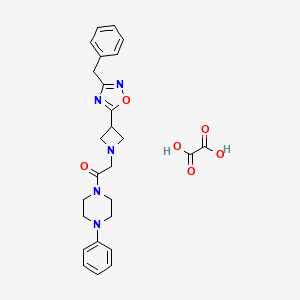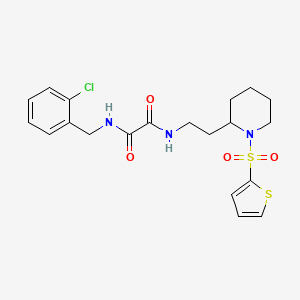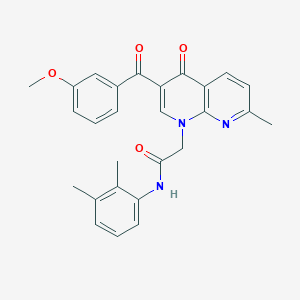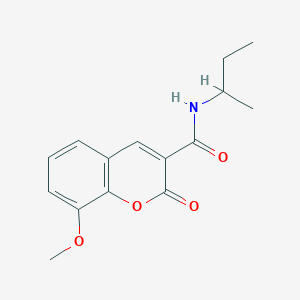![molecular formula C6H7F3N2S B2470898 Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine CAS No. 644950-35-6](/img/structure/B2470898.png)
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Molecular Structure Analysis
The molecular structure of “Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” is complex due to the presence of the trifluoromethyl group and the thiazol ring. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Aplicaciones Científicas De Investigación
Boronic Acid Chemistry
Boronic acids are versatile compounds used in organic synthesis and medicinal chemistry. The pinacol ester of Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine serves as a useful building block for creating bioactive molecules. Researchers employ it to synthesize various heterocyclic compounds, including 1H-benzimidazoles and other nitrogen-containing rings . These derivatives often exhibit potential biological activities.
Antibacterial Agents
Thiazoles, such as Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine, have been investigated for their antibacterial properties. Researchers have synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them against bacteria like Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi . These compounds may contribute to the development of novel antibacterial agents.
Antioxidant Activity
Certain thioazolyl derivatives, including Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine, exhibit potent antioxidant activity. These compounds are evaluated for their ability to scavenge free radicals and protect cells from oxidative damage. The IC50 values of synthesized derivatives indicate their efficacy as antioxidants .
Targeted Therapeutics
The trifluoromethyl group in Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine can be strategically modified to create drug candidates. For instance, pexidartinib (a kinase inhibitor) was synthesized by reducing the free amine of a related compound. Such modifications enable the design of targeted therapeutics .
Bioactive Small Molecules
Researchers use the boronic acid pinacol ester of Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine to construct bioactive small molecules. These molecules may serve as leads for drug discovery or as tools for studying biological processes .
Chemical Biology Probes
The compound’s unique structure makes it valuable as a chemical biology probe. Scientists can use it to investigate specific biological pathways, protein interactions, or enzyme activities. By labeling this compound with fluorescent tags or other functional groups, researchers gain insights into cellular processes .
Direcciones Futuras
The future directions for research on “Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine” could include exploring its potential applications in pharmaceuticals and agrochemicals, given the importance of the trifluoromethyl group in these fields . Further studies could also focus on developing more efficient synthesis methods for this compound .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as fluoxetine, have been known to interact with neurotransmitter receptors .
Mode of Action
It’s worth noting that fluoxetine, a compound with a similar trifluoromethyl group, is known to block the reuptake of serotonin by inhibiting the reuptake transporter protein . This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Biochemical Pathways
Compounds with similar structures have been associated with the serotonergic neurotransmission pathway .
Result of Action
Compounds with similar structures have been associated with enhanced serotonergic neurotransmission .
Propiedades
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-10-2-5-11-4(3-12-5)6(7,8)9/h3,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTAJXFTZWVRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


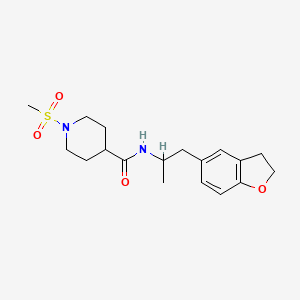
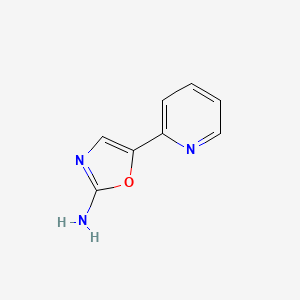
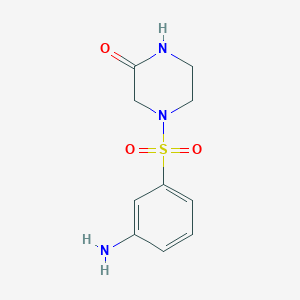
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2470824.png)
![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)
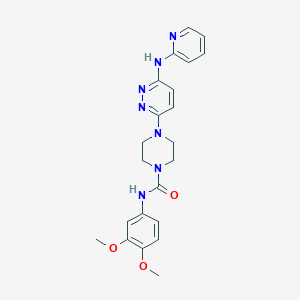
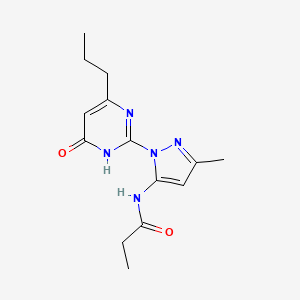
![N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2470831.png)
